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molecular formula C6H12N2O2 B8613830 2-(3-amino-oxetan-3-yl)-N-methyl-acetamide

2-(3-amino-oxetan-3-yl)-N-methyl-acetamide

Cat. No. B8613830
M. Wt: 144.17 g/mol
InChI Key: IVJOECAFZIPAKG-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

A solution of (3-Amino-oxetan-3-yl)-acetic acid ethyl ester (CAN 1207175-54-9, 0.3 g, 1.88 mmol) in methanamine 41% aqueous solution (1.86 g, 2.09 ml, 24.5 mmol) was stirred overnight at 60° C. The reaction was evaporated down to dryness and to yield the title compound (278 mg, 102%) as a crude solid which was used without any purification. MS (ESI, m/z): 145.2 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
102%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([NH2:10])[CH2:9][O:8][CH2:7]1)C.[CH3:12][NH2:13]>>[NH2:10][C:6]1([CH2:5][C:4]([NH:13][CH3:12])=[O:3])[CH2:9][O:8][CH2:7]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(CC1(COC1)N)=O
Name
aqueous solution
Quantity
2.09 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated down to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1(COC1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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